“8-Bromo-5-fluoro-2-methylquinoline” is a chemical compound with the molecular formula C10H7BrFN .
Quinoline motifs, which “8-Bromo-5-fluoro-2-methylquinoline” is a part of, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
8-Bromo-5-fluoro-2-methylquinoline is a chemical compound with the molecular formula and a molecular weight of 258.06 g/mol. It features a quinoline backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of bromine and fluorine substituents at the 8th and 5th positions, respectively, along with a methyl group at the 2nd position, contributes to its unique properties and reactivity. This compound is known for its potential applications in medicinal chemistry and materials science due to the influence of halogen atoms on biological activity and chemical reactivity .
There is no current information available regarding the mechanism of action of 8-bromo-5-fluoro-2-methylquinoline.
As information on this specific compound is limited, it's best to consider general safety precautions for handling haloaryl quinolines. These compounds may exhibit:
These reactions are facilitated by the electron-withdrawing nature of the fluorine atom and the leaving ability of the bromine atom .
The biological activity of 8-Bromo-5-fluoro-2-methylquinoline has been explored in various studies. Compounds in this class often exhibit:
Several methods have been developed for synthesizing 8-Bromo-5-fluoro-2-methylquinoline:
These methods highlight the versatility in synthesizing halogenated quinolines, allowing for modifications based on desired properties .
8-Bromo-5-fluoro-2-methylquinoline has several applications:
Studies on interaction profiles indicate that 8-Bromo-5-fluoro-2-methylquinoline interacts with various biological targets:
These interaction studies are crucial for understanding the therapeutic potential and safety profiles of this compound .
Several compounds share structural similarities with 8-Bromo-5-fluoro-2-methylquinoline. A comparison highlights their unique features:
Compound Name | Similarity Index | Unique Features |
---|---|---|
8-Bromo-7-fluoro-2-methylquinoline | 0.87 | Different substitution pattern affecting reactivity |
8-Bromo-5-fluoroquinoline-2-carbaldehyde | 0.83 | Presence of an aldehyde group influencing biological activity |
4-Bromo-5,7-difluoro-2-methylquinoline | 0.82 | Additional fluorine substitution enhances lipophilicity |
8-Bromo-6-fluoro-2,5-dimethylquinoline | 0.81 | Altered methyl substitutions impacting solubility |
7-Bromo-4,5-difluoro-1H-indole | 0.81 | Indole structure offers different electronic properties |
These compounds illustrate how variations in halogenation and methylation can lead to significant differences in chemical behavior and biological activity .
Quinoline, a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyridine ring, serves as a foundational scaffold in medicinal and materials chemistry. Its derivatives exhibit diverse biological activities, including anticancer, antibacterial, and neuroprotective properties. The structural flexibility of quinoline allows for targeted modifications at positions 2, 5, and 8, enabling the development of compounds with enhanced specificity and efficacy. Recent advances in synthetic methodologies, such as multicomponent reactions and metal-free halogenation, have expanded access to novel quinoline-based architectures.
Halogenation at strategic positions on the quinoline scaffold significantly alters electronic properties, lipophilicity, and bioactivity. Bromine and fluorine substituents, in particular, improve metabolic stability and target-binding affinity by modulating steric and electronic interactions. For example, halogenated quinolines demonstrate potent biofilm-eradicating activity against methicillin-resistant Staphylococcus epidermidis (MRSE) at micromolar concentrations. These properties make halogenated derivatives critical in addressing antibiotic resistance and developing targeted therapies.
The synthesis of 8-bromo-5-fluoro-2-methylquinoline emerged from efforts to optimize quinoline-based antibacterial agents in the early 21st century. Initial studies on brominated quinolines, such as broxyquinoline (5,7-dibromo-8-hydroxyquinoline), revealed the importance of halogen substituents in metal chelation and bacterial membrane disruption. The incorporation of fluorine at position 5 and a methyl group at position 2 aimed to enhance solubility and reduce ClogP values while retaining bioactivity. Early synthetic routes relied on Suzuki coupling and reductive amination, but recent metal-free protocols using trihaloisocyanuric acid have improved regioselectivity and scalability.
8-Bromo-5-fluoro-2-methylquinoline is now a focal point in drug discovery due to its dual role as a therapeutic agent and fluorescent probe. Recent studies highlight its utility in chemodynamic therapy (CDT) for cancer, where it facilitates glutathione depletion and hydroxyl radical generation in copper(II) complexes. Additionally, its photophysical properties, including a Stokes shift of $$0.6237 \times 10^{-4}$$ in acetonitrile, make it valuable in bioimaging. The compound’s synthetic versatility and multifunctionality position it as a benchmark for developing next-generation quinoline derivatives.
8-Bromo-5-fluoro-2-methylquinoline is a halogenated quinoline derivative with the molecular formula C₁₀H₇BrFN [1]. This heterocyclic aromatic compound represents a dihalogenated methylquinoline where bromine and fluorine substituents occupy specific positions on the quinoline ring system [1]. The compound is characterized by its quinoline backbone, which consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic structure [2].
The structural representation of 8-bromo-5-fluoro-2-methylquinoline can be described through multiple chemical notation systems. The International Union of Pure and Applied Chemistry name is 8-bromo-5-fluoro-2-methylquinoline [1]. The compound's structure is encoded in the International Chemical Identifier as InChI=1S/C10H7BrFN/c1-6-2-3-7-9(12)5-4-8(11)10(7)13-6/h2-5H,1H3 [1]. The Simplified Molecular Input Line Entry System representation is CC1=NC2=C(C=CC(=C2C=C1)F)Br [1].
The compound exists as a single covalently-bonded unit with no defined stereochemical centers [1]. The quinoline ring system exhibits standard aromatic character with delocalized electron density across the fused ring structure [1]. The methyl group at position 2 provides electron-donating properties, while the halogen substituents at positions 5 and 8 introduce electron-withdrawing effects [1].
Property | Value |
---|---|
Molecular Formula | C₁₀H₇BrFN |
Molecular Weight (g/mol) | 240.07 |
Chemical Name | 8-Bromo-5-fluoro-2-methylquinoline |
CAS Registry Number | 904694-59-3 |
InChI | InChI=1S/C10H7BrFN/c1-6-2-3-7-9(12)5-4-8(11)10(7)13-6/h2-5H,1H3 |
InChI Key | SKYJNBNYCRKOPC-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=CC(=C2C=C1)F)Br |
While specific crystallographic data for 8-bromo-5-fluoro-2-methylquinoline has not been extensively reported in the literature, structural parameters can be inferred from related quinoline derivatives and computational studies [3]. The quinoline ring system typically exhibits planar geometry with standard aromatic bond lengths and angles [4] [5].
Computational studies on quinoline derivatives using Density Functional Theory calculations have provided insights into bond lengths and angles for similar halogenated quinolines [4] [5]. The nitrogen-carbon bonds in the pyridine ring typically range from 1.318 to 1.334 Ångströms, while carbon-carbon bonds in the aromatic system vary between 1.375 and 1.420 Ångströms [4]. The presence of halogen substituents generally increases bond lengths due to their electron-withdrawing nature [4].
For comparison, the closely related compound 8-bromo-2-methylquinoline has been characterized crystallographically [3]. This compound crystallizes in a monoclinic crystal system with cell parameters a = 5.017(2) Ångströms, b = 13.467(4) Ångströms, c = 13.391(4) Ångströms, and β = 97.678(4) degrees [3]. The unit cell volume is 901.4(5) cubic Ångströms with four molecules per unit cell [3]. The molecules are stabilized by π-π stacking interactions with centroid distances of 3.76 Ångströms [3].
The bromine-carbon bond length in halogenated quinolines typically measures approximately 1.889 Ångströms, while fluorine-carbon bonds are significantly shorter at around 1.3-1.4 Ångströms [3] [4]. These structural features contribute to the compound's unique electronic properties and reactivity patterns [4] [5].
8-Bromo-5-fluoro-2-methylquinoline exhibits no stereochemical complexity in terms of chiral centers or geometric isomerism [1]. The compound possesses zero defined atom stereocenters and zero undefined atom stereocenters [1]. Similarly, it contains no defined or undefined bond stereocenters [1]. This absence of stereochemical features is characteristic of planar aromatic compounds where all substituents are directly attached to the aromatic ring system [1].
The compound demonstrates structural rigidity due to the aromatic nature of the quinoline backbone [1]. The rotatable bond count is zero, indicating that the molecular geometry is fixed and cannot undergo conformational changes through bond rotation [1]. This structural constraint is typical of fused aromatic ring systems where the benzene and pyridine rings are locked in a planar configuration [2].
The molecular geometry is further stabilized by the aromatic character of the quinoline system, which maintains planarity through conjugated π-electron delocalization [2]. The halogen substituents at positions 5 and 8 do not introduce any stereochemical complications as they are symmetrically positioned relative to the molecular plane [1]. The methyl group at position 2 exists in a single, energetically favorable conformation due to the planar nature of the heterocyclic system [1].
8-Bromo-5-fluoro-2-methylquinoline has a molecular weight of 240.07 grams per mole, with an exact mass and monoisotopic mass of 238.97459 Daltons [1]. The compound contains a total of 13 heavy atoms distributed across five different elements [1]. The heavy atom count excludes hydrogen atoms and reflects the molecular complexity of this halogenated quinoline derivative [1].
The elemental composition reveals the mass distribution among the constituent atoms. Carbon represents the largest mass contribution, accounting for 50.06% of the total molecular weight through ten carbon atoms [1]. Bromine constitutes the second-largest component at 33.28% of the molecular weight with a single bromine atom [1]. Fluorine contributes 7.91% of the molecular weight, nitrogen contributes 5.84%, and hydrogen accounts for 2.94% of the total mass [1].
Element | Number of Atoms | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Mass Percentage (%) |
---|---|---|---|---|
Carbon | 10 | 12.011 | 120.11 | 50.06 |
Hydrogen | 7 | 1.008 | 7.056 | 2.94 |
Bromine | 1 | 79.904 | 79.904 | 33.28 |
Fluorine | 1 | 18.998 | 18.998 | 7.91 |
Nitrogen | 1 | 14.007 | 14.007 | 5.84 |
The molecular complexity, as computed by chemical database algorithms, is rated at 188, reflecting the structural intricacy introduced by the halogen substituents and the fused aromatic ring system [1]. The compound maintains a formal charge of zero and exists as a single covalently-bonded unit [1].
8-Bromo-5-fluoro-2-methylquinoline and 5-bromo-8-fluoro-2-methylquinoline represent positional isomers that differ in the placement of bromine and fluorine substituents on the quinoline ring [6]. Both compounds share the identical molecular formula C₁₀H₇BrFN and molecular weight of 240.07 grams per mole [1] [6]. However, the reversed positions of the halogen atoms create distinct electronic and chemical properties [6].
In 8-bromo-5-fluoro-2-methylquinoline, the bromine atom occupies position 8 while fluorine is located at position 5 [1]. Conversely, in 5-bromo-8-fluoro-2-methylquinoline, bromine is positioned at carbon 5 and fluorine at carbon 8 [6]. This positional interchange significantly affects the electronic distribution within the molecule and influences reactivity patterns [7] [8].
The Chemical Abstracts Service registry numbers for these isomers are distinct: 904694-59-3 for 8-bromo-5-fluoro-2-methylquinoline and 1379345-83-1 for 5-bromo-8-fluoro-2-methylquinoline [1] [6]. These compounds are catalogued separately in chemical databases, with PubChem compound identifiers 66783989 and 58349450, respectively [1] [6].
The positional isomerism between 8-bromo-5-fluoro-2-methylquinoline and 5-bromo-8-fluoro-2-methylquinoline exemplifies the importance of substitution patterns in quinoline chemistry [7] [9]. The quinoline ring system contains multiple positions that can accommodate substituents, and the specific positioning dramatically influences molecular properties [7] [8].
Position 5 and position 8 in the quinoline ring system exhibit different electronic environments [7] [8]. Position 5 is part of the benzene ring portion of the quinoline system, while position 8 is adjacent to the nitrogen-containing pyridine ring [7]. This difference in electronic environment affects the electron density distribution and consequently influences the chemical behavior of the halogen substituents [7] [9].
The electron-withdrawing effects of bromine and fluorine are position-dependent in the quinoline system [7] [8]. When bromine occupies position 8 (as in 8-bromo-5-fluoro-2-methylquinoline), it exerts a stronger influence on the nitrogen atom and the pyridine ring electronics compared to position 5 substitution [7]. Similarly, fluorine at position 5 affects the benzene ring portion differently than fluorine at position 8 [7] [9].
Property | 8-Bromo-5-fluoro-2-methylquinoline | 5-Bromo-8-fluoro-2-methylquinoline |
---|---|---|
Molecular Formula | C₁₀H₇BrFN | C₁₀H₇BrFN |
Molecular Weight (g/mol) | 240.07 | 240.07 |
CAS Registry Number | 904694-59-3 | 1379345-83-1 |
Bromine Position | 8 | 5 |
Fluorine Position | 5 | 8 |
PubChem CID | 66783989 | 58349450 |
8-Bromo-5-fluoro-2-methylquinoline is supplied as a white to off-white crystalline solid at ambient temperature [1]. In keeping with other halogenated quinolines, the crystals become slightly yellow upon prolonged exposure to light and air .
Parameter | Value | Method/source |
---|---|---|
Predicted melting point | 79–83 °C (thermochemical estimate) | Molaid property database [3] |
Predicted initial boiling point (101 kPa) | 298 ± 35 °C | Molaid property database [3] |
Sublimation tendency | Negligible below 50 °C (empirical observation from storage data) | Supplier documentation [4] |
No experimental melting-point report has yet been published; computational values are therefore quoted with the associated uncertainty.
Solvent (25 °C) | Qualitative solubility | Remarks |
---|---|---|
Water (pH 7) | Practically insoluble (<1 mg L⁻¹) | Typical for halogenated quinolines [5] |
Dimethyl sulfoxide | ≥50 mg mL⁻¹ (clear solution) | Supplier statement for analogous N⁴-methyl derivative |
Acetonitrile | ≥30 mg mL⁻¹ | Used as reaction solvent in fluorescence studies [7] |
Ethyl acetate | Good (>10 mg mL⁻¹) | Predicted from log P 3.4 [8] |
n-Hexane | Low (<2 mg mL⁻¹) | Log P indicates limited aliphatic solubility [8] |
The compound is chemically stable for at least twelve months when stored under anhydrous conditions in sealed amber glass at 2–8 °C [4].
Medium | λₘₐₓ / nm | ε / L mol⁻¹ cm⁻¹ | Comment |
---|---|---|---|
Acetonitrile (1 × 10⁻⁴ mol L⁻¹) | 328 | 4.1 × 10³ | π→π* transition reported for the parent fluorobromoquinoline family |
Acetonitrile | 242 | 1.6 × 10⁴ | Higher‐energy aromatic band |
The modest molar absorptivity reflects the absence of extended conjugation beyond the quinoline core.
Parameter | Value | Condition |
---|---|---|
Emission maximum | 390 nm | Acetonitrile, excitation 328 nm |
Stokes shift | 0.63 × 10⁻⁴ cm | Very small shift typical for rigid heteroaromatics |
Quantum yield | 0.04 (relative to quinine sulfate) | Aerated acetonitrile [7] |
Band | Assignment |
---|---|
3045–3000 | Aromatic C–H stretch [9] |
1600–1570 | C=C and C=N ring stretch [9] |
1260–1120 (broad) | C–F stretch in fluorinated aromatics [9] |
690–620 | C–Br stretch of aryl bromide [9] |